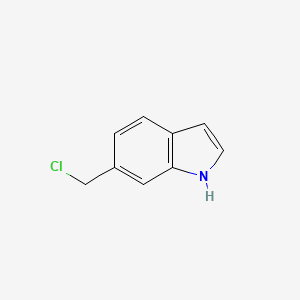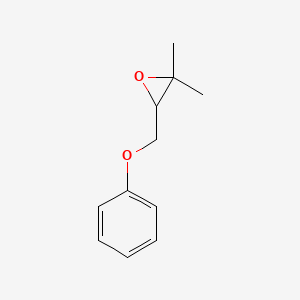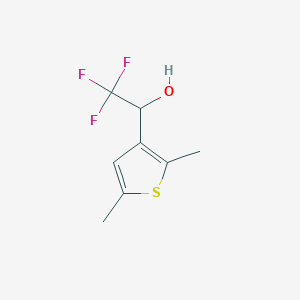
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of trifluoromethyl and hydroxyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2,5-dimethylthiophene using trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The resulting trifluoroacetylated product is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired alcohol.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include ketones, alkanes, and substituted thiophenes.
Scientific Research Applications
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory and antimicrobial activities. This compound may serve as a lead compound for drug development.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol can be compared with other thiophene derivatives such as:
1-(2,5-Dimethylthiophen-3-yl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one: Contains a ketone group instead of a hydroxyl group, leading to different biological activities.
1-(2,5-Dimethylthiophen-3-yl)ethylamine: Contains an amine group, making it more basic and reactive in different chemical environments.
The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability and lipophilicity compared to its analogs.
Properties
Molecular Formula |
C8H9F3OS |
|---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H9F3OS/c1-4-3-6(5(2)13-4)7(12)8(9,10)11/h3,7,12H,1-2H3 |
InChI Key |
DHOVMEBVFQFZDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)




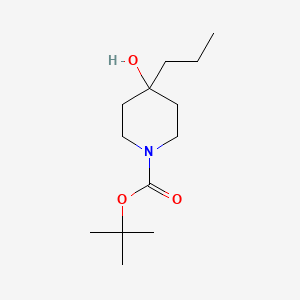
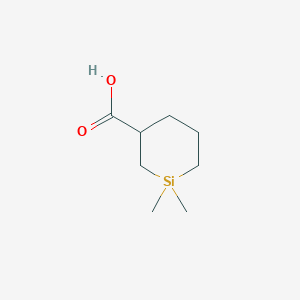
![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)
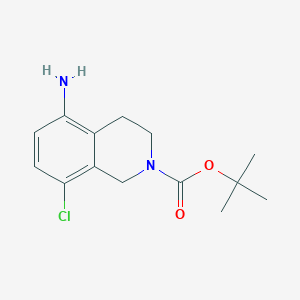
![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)
![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)
![4-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13556768.png)
